Praziquantel D11

説明

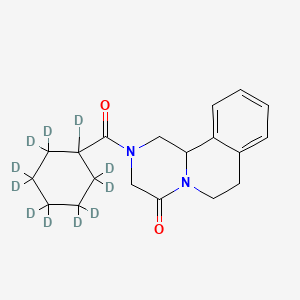

Structure

3D Structure

特性

IUPAC Name |

2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/i1D2,2D2,3D2,7D2,8D2,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVJFNAIGNNGKK-DHCOBZMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677345 | |

| Record name | 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246343-36-1 | |

| Record name | 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Praziquantel-D11: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the chemical properties, analytical applications, and relevant biological context of Praziquantel-D11. This deuterated analog of the widely used anthelmintic drug, Praziquantel, serves as a critical internal standard for quantitative bioanalytical studies.

Core Chemical and Physical Properties

Praziquantel-D11 is a synthetic, isotopically labeled form of Praziquantel where eleven hydrogen atoms on the cyclohexyl group have been replaced with deuterium. This substitution results in a molecule that is chemically identical to Praziquantel in its reactivity and chromatographic behavior but has a higher mass, allowing for its differentiation in mass spectrometry-based assays.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₃D₁₁N₂O₂ | [1] |

| Molecular Weight | 323.47 g/mol | [2] |

| CAS Number | 1246343-36-1 | [3] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in Chloroform and Methanol. Soluble in DMSO (50 mg/mL with ultrasonic). | [2][3] |

| Storage Conditions | Store at -20°C for long-term stability. | [2] |

Mechanism of Action of Praziquantel

While Praziquantel-D11's primary role is analytical, understanding the mechanism of the parent compound is crucial for its application in drug development research. The anthelmintic effect of Praziquantel is primarily attributed to its disruption of calcium homeostasis in susceptible parasites, such as schistosomes.[5] It is believed to act on the parasite's voltage-gated calcium channels, leading to a rapid influx of calcium ions.[6][7][8] This influx causes spastic paralysis of the parasite's musculature and damages its outer layer, the tegument, making it vulnerable to the host's immune system.[7]

Experimental Protocols: Quantification of Praziquantel using Praziquantel-D11

Praziquantel-D11 is the internal standard of choice for the accurate quantification of Praziquantel in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting Praziquantel from plasma or blood samples is protein precipitation.

-

To a 100 µL aliquot of the biological sample (plasma, blood, etc.), add a known concentration of Praziquantel-D11 solution.

-

Add 300 µL of acetonitrile to precipitate the proteins.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge the sample at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following is a representative LC-MS/MS protocol for the analysis of Praziquantel, using Praziquantel-D11 as an internal standard.[9][10]

Chromatographic Conditions:

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: An isocratic mixture of 2 mM ammonium acetate (containing 0.05% formic acid) and acetonitrile (45:55 v/v).[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 50°C.[10]

-

Injection Volume: 10 µL.

Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.[9]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Praziquantel: m/z 313.2 → 203.2

-

Praziquantel-D11 (Internal Standard): m/z 324.2 → 203.2

-

Synthesis of Praziquantel-D11

The synthesis of Praziquantel-D11 generally follows the established synthetic routes for Praziquantel, with the key difference being the use of a deuterated starting material.[11][12] A common approach involves the acylation of a suitable isoquinoline precursor with deuterated cyclohexanecarbonyl chloride. The synthesis of deuterated cyclohexanecarbonyl chloride can be achieved through various methods, including the deuteration of cyclohexanecarboxylic acid. The subsequent cyclization steps lead to the formation of the Praziquantel-D11 molecule.[13]

Conclusion

Praziquantel-D11 is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and pharmacokinetics. Its use as an internal standard ensures the accuracy and reliability of analytical methods for the quantification of Praziquantel in complex biological matrices. A thorough understanding of its chemical properties, the mechanism of action of the parent drug, and the established analytical protocols is essential for its effective application in research and development.

References

- 1. Praziquantel-d11 - CAS - 1246343-36-1 | Axios Research [axios-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 5. The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ca2+ channels and Praziquantel: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Praziquantel? [synapse.patsnap.com]

- 8. cris.brighton.ac.uk [cris.brighton.ac.uk]

- 9. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ikprress.org [ikprress.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MCR Synthesis of Praziquantel Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Praziquantel-d11 vs. (S)-Praziquantel-d11: A Comparative Analysis of Antischistosomal Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the biological activities of the (R) and (S) enantiomers of deuterated Praziquantel (PZQ-d11). Praziquantel, administered as a racemic mixture, is the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions worldwide.[1][2] However, extensive research has demonstrated that the therapeutic effects are predominantly attributed to one of its enantiomers. This document synthesizes key findings on the differential activity, mechanism of action, and experimental evaluation of these compounds, with a focus on providing actionable data and methodologies for the research and drug development community.

The inclusion of the "-d11" isotope label in (R)- and (S)-Praziquantel is primarily for use as an internal standard in pharmacokinetic studies to facilitate precise quantification in biological matrices.[3][4] The deuterium substitution is not expected to significantly alter the biological activity of the enantiomers. Therefore, the data presented herein, derived from studies on non-deuterated (R)- and (S)-Praziquantel, is considered directly applicable to their d11 counterparts.

Comparative Biological Activity

The antischistosomal properties of praziquantel are almost exclusively driven by the (R)-enantiomer.[1][5][6] The (S)-enantiomer is significantly less active and is associated with the drug's bitter taste and some adverse effects.[6][7] This disparity in activity is observed in both in vitro and in vivo studies across different Schistosoma species.

In Vitro Activity

In vitro assays consistently demonstrate the superior potency of (R)-PZQ over (S)-PZQ against adult Schistosoma worms and newly transformed schistosomula (NTS). The half-maximal inhibitory concentration (IC50) for (R)-PZQ is orders of magnitude lower than that for (S)-PZQ.

Table 1: In Vitro Activity of Praziquantel Enantiomers against S. mansoni

| Compound | Stage | Incubation Time | IC50 (µg/mL) | Reference |

| (R)-PZQ | Adult | 4 h | 0.04 | [1] |

| (R)-PZQ | Adult | 72 h | 0.02 | [1] |

| (S)-PZQ | Adult | 72 h | 5.85 | [1] |

| Racemic PZQ | Adult | 72 h | ~0.04-0.05 | [1] |

| (R)-PZQ | NTS | 72 h | 0.03 | [1] |

| (S)-PZQ | NTS | 72 h | 40.0 | [1] |

Table 2: In Vitro Activity of Praziquantel Enantiomers against S. haematobium

| Compound | Incubation Time | IC50 (µg/mL) | Reference |

| (R)-PZQ | 4 h | 0.007 | [8][9] |

| (R)-PZQ | 72 h | 0.01 | [8][9] |

| (S)-PZQ | 4 h | 3.51 | [8][9] |

| (S)-PZQ | 72 h | 3.40 | [8][9] |

| Racemic PZQ | 4 h / 72 h | 0.03 | [8][9] |

In Vivo Activity

In vivo studies in murine models of schistosomiasis confirm the dominance of (R)-PZQ in reducing worm burdens. (R)-PZQ achieves high efficacy at lower doses compared to the racemic mixture, while (S)-PZQ shows minimal to moderate activity only at very high doses.

Table 3: In Vivo Activity of Praziquantel Enantiomers against S. mansoni in Mice

| Compound | Single Oral Dose (mg/kg) | Worm Burden Reduction (%) | Reference |

| (R)-PZQ | 100 | 52 | [1] |

| (R)-PZQ | 200 | >98 | [1] |

| (R)-PZQ | 400 | 100 | [1] |

| (S)-PZQ | 400 | No significant effect | [1] |

| (S)-PZQ | 800 | 19.6 | [1] |

| Racemic PZQ | 400 | 94.1 | [1] |

Table 4: In Vivo Activity of Praziquantel Enantiomers against S. haematobium in Hamsters

| Compound | Single Oral Dose (mg/kg) | Worm Burden Reduction (%) | Reference |

| (R)-PZQ | 31.0 | 73.3 | [8][9] |

| (R)-PZQ | 62.5 | 75.6 | [8][9] |

| (R)-PZQ | 125.0 | 98.5 | [8][9] |

| (S)-PZQ | 125.0 | 46.7 | [8][9] |

| (S)-PZQ | 250.0 | 83.0 | [8][9] |

| (S)-PZQ | 500.0 | 94.1 | [8][9] |

| Racemic PZQ | 250.0 | 99.3 | [8][9] |

Mechanism of Action

The primary mechanism of action of praziquantel involves the disruption of calcium homeostasis in the parasite.[10][11] (R)-PZQ acts as a potent activator of a specific schistosome transient receptor potential (TRP) channel, designated Sm.TRPMPZQ.[12]

Activation of this channel by (R)-PZQ leads to a rapid and sustained influx of Ca2+ into the parasite's cells.[12] This sudden increase in intracellular calcium causes spastic muscle paralysis and rapid damage to the worm's outer surface, the tegument.[2][12][13] The tegumental damage exposes parasite antigens to the host immune system, facilitating immune-mediated clearance of the worms.[2] The (S)-enantiomer is a significantly less effective activator of the Sm.TRPMPZQ channel, which explains its lack of therapeutic activity.[12]

Caption: Mechanism of action of (R)-Praziquantel on Schistosomes.

Experimental Protocols

The evaluation of antischistosomal drug activity involves standardized in vitro and in vivo experimental procedures.

In Vitro Assay for Adult Worm Activity

This protocol is designed to determine the IC50 of compounds against adult Schistosoma worms.

-

Parasite Recovery: Adult S. mansoni or S. haematobium worms are recovered from infected rodents (mice or hamsters) via perfusion of the hepatic portal system and mesenteric veins.[14]

-

Drug Preparation: Test compounds ((R)-PZQ-d11, (S)-PZQ-d11) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in culture medium.[1]

-

Assay Setup: Adult worms are washed and placed in 24-well plates containing culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).[15]

-

Drug Exposure: The prepared drug dilutions are added to the wells at final concentrations ranging from approximately 0.01 to 100 µg/mL. A solvent control (e.g., 2% DMSO) is included.[1]

-

Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for up to 72 hours.[1]

-

Activity Assessment: Worm motility and survival are assessed microscopically at set time points (e.g., 4, 24, 48, 72 hours). A scoring system is often used, for example, from 3 (normal activity) to 0 (no movement and signs of degradation).[1] The IC50 is calculated as the concentration of the drug that inhibits motility or kills 50% of the worms.

Caption: Workflow for in vitro testing of Praziquantel enantiomers.

In Vivo Assay for Worm Burden Reduction

This protocol evaluates the efficacy of compounds in a mammalian model of infection.

-

Animal Infection: Mice or hamsters are experimentally infected with Schistosoma cercariae. The infection is allowed to mature for several weeks (e.g., 49 days) to establish adult worm populations.[14][16]

-

Drug Administration: Animals are randomly assigned to treatment and control groups. The test compounds are formulated for oral gavage and administered as a single dose or in multiple doses.[1]

-

Worm Recovery: Several weeks post-treatment, animals are euthanized, and the surviving adult worms are recovered by perfusion of the portal vein and mesenteric system.[1][14]

-

Efficacy Calculation: The number of worms recovered from treated animals is compared to the number recovered from the untreated control group. The percentage of worm burden reduction (WBR) is calculated using the formula: WBR (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100.[1]

Caption: Workflow for in vivo efficacy testing in a rodent model.

Conclusion

The evidence overwhelmingly indicates that the antischistosomal activity of praziquantel resides in the (R)-enantiomer. (R)-Praziquantel-d11 is the eutomer, responsible for the therapeutic effects, while (S)-Praziquantel-d11 is the distomer, contributing little to efficacy but potentially to side effects. This knowledge is critical for the development of new formulations and therapeutic strategies, such as enantiopure (R)-Praziquantel, which could offer improved efficacy and tolerability. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers engaged in the discovery and development of next-generation antischistosomal agents.

References

- 1. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A review of the genetic determinants of praziquantel resistance in Schistosoma mansoni: Is praziquantel and intestinal schistosomiasis a perfect match? [frontiersin.org]

- 3. Pharmacokinetics of Praziquantel in Schistosoma mansoni- and Schistosoma haematobium-Infected School- and Preschool-Aged Children - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Praziquantel - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 14. Drug Discovery for Schistosomiasis: Hit and Lead Compounds Identified in a Library of Known Drugs by Medium-Throughput Phenotypic Screening | PLOS Neglected Tropical Diseases [journals.plos.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Perspective on Schistosomiasis Drug Discovery: Highlights from a Schistosomiasis Drug Discovery Workshop at Wellcome Collection, London, September 2022 - PMC [pmc.ncbi.nlm.nih.gov]

Deuterated Praziquantel: A Technical Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis methods for deuterated Praziquantel (d-PZQ), a valuable tool in pharmaceutical research and development. By strategically replacing hydrogen atoms with their heavier isotope, deuterium, researchers can modify the metabolic profile of Praziquantel, potentially leading to improved pharmacokinetic properties. This guide details the core synthetic strategies, provides experimental protocols, and presents key data for the characterization of these labeled compounds.

Introduction to Deuterated Praziquantel

Praziquantel is a broad-spectrum anthelmintic agent, essential for the treatment of schistosomiasis and other parasitic worm infections. The introduction of deuterium into the Praziquantel molecule can significantly impact its metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can slow down metabolic processes, particularly those involving cytochrome P450 enzymes. This can result in a longer drug half-life, increased exposure, and potentially a reduced dosing frequency or improved safety profile. A common commercially available deuterated version is Praziquantel-d11, where the cyclohexyl group is fully deuterated.[1]

Synthetic Strategies for Deuterated Praziquantel

The synthesis of deuterated Praziquantel generally follows the established synthetic routes for Praziquantel, with the introduction of deuterium at specific stages using deuterated reagents. The primary strategies involve the acylation of a piperazinoisoquinoline core with a deuterated acylating agent. A key patent in this area is US8889687B2, which describes the preparation of deuterated pyrazinoisoquinoline derivatives.[2]

A general synthetic approach involves the following key steps:

-

Formation of the Piperazinoisoquinoline Core: This heterocyclic system is typically synthesized through a multi-step process, often starting from phenylethylamine.

-

Acylation with a Deuterated Moiety: The crucial deuteration step involves the acylation of the piperazinoisoquinoline nitrogen with a deuterated acyl chloride, most commonly deuterated cyclohexanecarbonyl chloride.

Synthesis of Deuterated Cyclohexanecarbonyl Chloride

The preparation of the deuterated acylating agent is a critical preliminary step.

Experimental Protocol:

-

Starting Material: Deuterated cyclohexanecarboxylic acid (commercially available or synthesized via catalytic deuteration of benzoic acid followed by reduction).

-

Procedure: To a solution of deuterated cyclohexane carboxylic acid in an inert solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is typically stirred at room temperature or with gentle heating until the conversion to the acid chloride is complete. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude deuterated cyclohexanecarbonyl chloride, which can be used in the subsequent step without further purification.

Final Acylation to Yield Deuterated Praziquantel

Experimental Protocol:

-

Starting Materials: 1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one and deuterated cyclohexanecarbonyl chloride.

-

Procedure: The piperazinoisoquinoline core is dissolved in a suitable aprotic solvent (e.g., dichloromethane, toluene) in the presence of a base (e.g., triethylamine, sodium carbonate) to act as an acid scavenger. The solution is cooled in an ice bath, and the deuterated cyclohexanecarbonyl chloride is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude deuterated Praziquantel is then purified by column chromatography or recrystallization to afford the final product.

Quantitative Data and Characterization

The successful synthesis of deuterated Praziquantel is confirmed through various analytical techniques. The key parameters to assess are the chemical purity and the degree of deuterium incorporation.

| Parameter | Method | Expected Outcome |

| Chemical Purity | HPLC, LC-MS | >98% |

| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry | Consistent with the proposed structure. |

| Deuterium Incorporation | Mass Spectrometry | Increase in molecular weight corresponding to the number of deuterium atoms incorporated. For Praziquantel-d11, an increase of 11 mass units is expected compared to the unlabeled compound.[1] |

| Isotopic Purity | Mass Spectrometry | High percentage of the desired deuterated species. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound. In the case of deuterated Praziquantel, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. For instance, in Praziquantel-d11, the signals corresponding to the cyclohexyl ring protons would be absent.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the deuterated compound and determining the extent of deuterium incorporation. The mass spectrum of deuterated Praziquantel will show a molecular ion peak at a higher m/z value compared to the unlabeled compound, corresponding to the number of deuterium atoms introduced.[6][7]

Mechanism of Action of Praziquantel

Praziquantel exerts its anthelmintic effect by disrupting the calcium homeostasis of the parasite.[8][9] The primary target is believed to be the voltage-gated Ca²⁺ channels on the surface of the parasitic worm.[10][11][12]

The binding of Praziquantel to these channels leads to a rapid and sustained influx of calcium ions into the parasite's cells. This sudden increase in intracellular calcium concentration causes spastic paralysis of the worm's musculature. The paralyzed worms are then dislodged from their site of attachment in the host and are subsequently eliminated by the host's immune system. Additionally, Praziquantel is known to cause damage to the parasite's tegument (outer covering), further exposing it to the host's immune response.[10][11]

Diagrams

General Synthetic Workflow for Deuterated Praziquantel

Caption: A simplified workflow for the synthesis of deuterated Praziquantel.

Praziquantel's Proposed Mechanism of Action

Caption: The proposed signaling pathway for Praziquantel's anthelmintic activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Investigation of Praziquantel/Cyclodextrin Inclusion Complexation by NMR and LC-HRMS/MS: Mechanism, Solubility, Chemical Stability, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emerginginvestigators.org [emerginginvestigators.org]

- 8. The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cris.brighton.ac.uk [cris.brighton.ac.uk]

- 10. go.drugbank.com [go.drugbank.com]

- 11. What is the mechanism of Praziquantel? [synapse.patsnap.com]

- 12. Ca2+ channels and Praziquantel: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]

Praziquantel-d11: A Technical Guide for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Praziquantel-d11, a deuterated analog of the anthelmintic drug Praziquantel. Primarily utilized as an internal standard, Praziquantel-d11 is indispensable for the accurate quantification of Praziquantel in complex biological matrices. This document outlines its core specifications, analytical methodologies, and typical experimental workflows.

Core Specifications

Praziquantel-d11 is a stable isotope-labeled version of Praziquantel, where eleven hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to Praziquantel but has a higher mass, allowing it to be distinguished by mass spectrometry. This property makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays.[1][2][3]

The key technical specifications for Praziquantel-d11 are summarized in the table below.

| Property | Specification |

| CAS Number | 1246343-36-1[2][4][5][6][7][8] |

| Molecular Formula | C₁₉H₁₃D₁₁N₂O₂[4][6] |

| Molecular Weight | ~323.47 g/mol [1][6][8] |

| Synonyms | (±)-Praziquantel-d11, 2-(Cyclohexyl-d11-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one[2][6] |

| Appearance | Solid[1][2] |

| Purity | >95% (HPLC)[7], ≥99% deuterated forms (d₁-d₁₁)[2] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[5] |

| Solubility | Soluble in Chloroform and Methanol.[2] |

Analytical Application Workflow

Praziquantel-d11 is a critical component in pharmacokinetic and drug metabolism studies of Praziquantel. Its primary role is to serve as an internal standard to correct for variability during sample preparation and analysis. The following diagram illustrates a typical workflow for the quantification of Praziquantel in a biological sample, such as plasma, using Praziquantel-d11.

Caption: Workflow for Praziquantel quantification using Praziquantel-d11 as an internal standard.

Experimental Protocols

The use of Praziquantel-d11 as an internal standard is well-established in the scientific literature. Below is a generalized experimental protocol for the quantification of Praziquantel in human plasma, based on published methods.[9][10]

Preparation of Stock and Working Solutions

-

Praziquantel and Praziquantel-d11 Stock Solutions: Prepare individual stock solutions of Praziquantel and Praziquantel-d11 in a suitable organic solvent (e.g., methanol) to a final concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Praziquantel stock solution to create calibration standards. Prepare a working solution of Praziquantel-d11 (internal standard) at an appropriate concentration (e.g., 200 ng/mL).[9]

Sample Preparation

-

Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.

-

Add a specified volume of the Praziquantel-d11 working solution to each sample (except for blank samples).

-

To precipitate proteins, add three volumes of cold acetonitrile.[9]

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for chromatographic separation.[10]

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous solvent (e.g., 2 mM ammonium acetate with 0.05% formic acid) and an organic solvent (e.g., acetonitrile) is commonly employed.[10]

-

Flow Rate: A flow rate of around 1.0 mL/min is often used.[10]

-

Column Temperature: The column is typically maintained at a constant temperature, for instance, 50°C.[10]

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+) is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify Praziquantel and Praziquantel-d11. The specific precursor to product ion transitions are monitored. For example, for Praziquantel, a transition of m/z 312.2 → 202.2 might be used.[11]

-

Data Analysis

-

Integrate the peak areas for Praziquantel and Praziquantel-d11.

-

Calculate the peak area ratio of Praziquantel to Praziquantel-d11.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Praziquantel in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Relationship in Bioanalysis

The fundamental principle behind the use of an internal standard like Praziquantel-d11 is to ensure the accuracy and precision of the analytical method. The following diagram illustrates the logical relationship in this process.

Caption: The role of Praziquantel-d11 in ensuring accurate quantification.

By incorporating Praziquantel-d11 into the analytical workflow, researchers can confidently and reliably determine the concentration of Praziquantel in various biological samples, which is crucial for advancing drug development and clinical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Praziquantel-d11 - CAS - 1246343-36-1 | Axios Research [axios-research.com]

- 5. Praziquantel D11 | TargetMol [targetmol.com]

- 6. Praziquantel -D11 | CAS No- 1246343-36-1 | Simson Pharma Limited [simsonpharma.com]

- 7. Praziquantel-d11 | CAS 1246343-36-1 | LGC Standards [lgcstandards.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ikprress.org [ikprress.org]

- 11. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Praziquantel D11 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis for Praziquantel D11, a deuterated analog of Praziquantel. This compound serves as a crucial internal standard for the quantitative analysis of Praziquantel in various biological matrices and pharmaceutical formulations. This document outlines the key analytical specifications, detailed experimental methodologies, and the logical workflow for its characterization.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound.

| Physical and Chemical Properties | |

| Parameter | Specification |

| Appearance | White to off-white solid[1] |

| Molecular Formula | C₁₉H₁₃D₁₁N₂O₂[1] |

| Molecular Weight | 323.47 g/mol [1] |

| Quality Control Parameters | |

| Parameter | Specification |

| Purity (by HPLC) | ≥98%[2] |

| Isotopic Enrichment | ≥98% Deuterated Forms (d₁-d₁₁)[1][3] |

| Identity (¹H NMR) | Consistent with structure[1] |

| Identity (LC-MS) | Consistent with structure[1] |

| Storage and Stability | |

| Condition | Duration |

| Powder at -20°C | 3 years[1] |

| Powder at 4°C | 2 years[1] |

| In solvent at -80°C | 6 months[1] |

| In solvent at -20°C | 1 month[1] |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to certify this compound are provided below. These protocols are representative and may be adapted based on specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to assess the chemical purity of this compound and separate it from any non-deuterated Praziquantel and other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (60:40 v/v). The mobile phase should be filtered and degassed before use.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare a standard solution of this compound in the mobile phase.

-

Inject the solution onto the HPLC system.

-

Record the chromatogram and determine the area of the main peak corresponding to this compound.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment

LC-MS is employed to confirm the molecular weight of this compound and to assess its isotopic enrichment.

-

Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: 0.1% formic acid in acetonitrile.

-

-

Gradient: A suitable gradient to elute this compound (e.g., starting with 50% B, increasing to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Full scan to confirm the [M+H]⁺ ion (expected m/z ≈ 324.2). Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity.

-

-

Procedure:

-

Infuse a diluted solution of this compound directly into the mass spectrometer or inject it into the LC-MS system.

-

Acquire the mass spectrum and confirm the presence of the expected molecular ion.

-

Analyze the isotopic distribution to confirm the high level of deuterium incorporation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the identity and structural integrity of the this compound molecule, ensuring the deuterium atoms are in the expected positions.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS).

-

Procedure:

-

Dissolve a small amount of this compound in the deuterated solvent containing TMS.

-

Acquire the ¹H NMR spectrum.

-

The spectrum is expected to show a significant reduction in the signals corresponding to the protons on the cyclohexyl ring, confirming successful deuteration. The remaining signals should be consistent with the non-deuterated parts of the Praziquantel structure.

-

Mandatory Visualizations

The following diagrams illustrate the analytical workflow and the logical process of certifying this compound.

References

An In-depth Technical Guide to the Applications of Praziquantel-d11 in Parasitology Research

For Researchers, Scientists, and Drug Development Professionals

Praziquantel (PZQ) stands as a cornerstone in the treatment of schistosomiasis and other trematode and cestode infections. To rigorously evaluate its efficacy, safety, and pharmacokinetic profile, a precise and reliable analytical method is paramount. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using mass spectrometry. Praziquantel-d11 (PZQ-d11), a deuterated analog of Praziquantel, serves this critical role, enabling accurate quantification of Praziquantel, its enantiomers, and metabolites in complex biological matrices. This technical guide provides a comprehensive overview of the applications of PZQ-d11 in parasitology research, detailing experimental protocols, summarizing key quantitative data, and illustrating relevant biological and experimental workflows.

The Role of Praziquantel-d11 as an Internal Standard

In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is a compound added to samples at a known concentration to correct for variations in sample processing and instrument response. An ideal IS has physicochemical properties very similar to the analyte but is mass-distinguishable. PZQ-d11, with its eleven deuterium atoms, co-elutes with Praziquantel under most chromatographic conditions and exhibits similar ionization efficiency, but has a distinct mass-to-charge ratio (m/z). This allows for the normalization of any analyte loss during sample preparation and fluctuations in the mass spectrometer's performance, thereby ensuring high accuracy and precision in quantitative assays.[1]

Key Applications in Parasitology Research

The primary application of PZQ-d11 is in pharmacokinetic (PK) studies of Praziquantel. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug, which can be influenced by factors such as host genetics, co-infections, and co-administered drugs.[2]

Core applications include:

-

Enantioselective Pharmacokinetics: Praziquantel is administered as a racemic mixture of (R)- and (S)-enantiomers. The anthelmintic activity is primarily attributed to the (R)-enantiomer, while the (S)-enantiomer is less active and may contribute to side effects.[3] PZQ-d11 is used as an internal standard in chiral LC-MS/MS methods to separately quantify the two enantiomers, providing critical insights into their differential metabolism and disposition.[4][5]

-

Metabolite Quantification: Praziquantel is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, to various hydroxylated metabolites.[6][7] The major metabolite is trans-4-hydroxy-Praziquantel. PZQ-d11 is employed to accurately quantify these metabolites alongside the parent drug, which is essential for a complete understanding of the drug's metabolic fate and potential drug-drug interactions.[4][8]

-

Bioequivalence and Drug-Drug Interaction Studies: PZQ-d11 is instrumental in studies comparing different formulations of Praziquantel or investigating the impact of co-administered drugs on Praziquantel's pharmacokinetics.[2]

-

Residue Analysis: In veterinary parasitology, PZQ-d11 is used to quantify Praziquantel residues in animal tissues to ensure food safety.[9]

Experimental Protocols

The following sections provide a synthesized, detailed methodology for the quantification of Praziquantel and its enantiomers in biological matrices using PZQ-d11 as an internal standard, based on established research protocols.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Praziquantel and its metabolites from plasma or serum samples.

Materials:

-

Biological matrix (e.g., plasma, serum)

-

Praziquantel-d11 (Internal Standard) stock solution (e.g., 1 µg/mL in methanol)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100-200 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.[10][11]

-

Add a specific volume of the PZQ-d11 internal standard solution to each sample (to achieve a final concentration of, for example, 50 ng/mL).

-

Add 2-3 volumes of cold acetonitrile (e.g., 200-600 µL for a 100-200 µL sample) to precipitate the proteins. Alternatively, 45 µL of 8.25% perchloric acid can be used for a 200 µL plasma sample.[10][11]

-

Vortex the mixture vigorously for 30-60 seconds.

-

Centrifuge the tubes at high speed (e.g., 12,000-15,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[11]

-

Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

-

The supernatant can be injected directly or evaporated to dryness and reconstituted in the mobile phase.

LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (for enantiomeric separation):

-

Column: A chiral stationary phase column, such as a cellulose-based column (e.g., Chiralcel OJ-R, Chiralcel OD) or a hydroxypropyl-β-cyclodextrin (HP-RSP) column is required for separating the R- and S-enantiomers.[12][13][14] For non-chiral separation of total Praziquantel, a standard C18 column can be used.[10][15]

-

Mobile Phase:

-

For chiral separation, a typical mobile phase is a mixture of a non-polar solvent like hexane and an alcohol like 2-propanol (e.g., 70:30, v/v).[13] Another option for reversed-phase chiral separation is 0.1 M sodium perchlorate-acetonitrile (66:34, v/v).[12]

-

For non-chiral C18 separation, a common mobile phase is a mixture of acetonitrile and water (e.g., 60:40, v/v) or acetonitrile and an aqueous buffer like 2 mM ammonium acetate with 0.05% formic acid (55:45, v/v).[10][16]

-

-

Injection Volume: 5-20 µL.

-

Column Temperature: Often maintained at a constant temperature, for example, 40°C or 50°C.[16][17]

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific parent-to-product ion transitions for Praziquantel, its metabolites, and PZQ-d11 are monitored.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Praziquantel (PZQ) | 313.2 / 313.3 | 203.1 / 203.2 |

| trans-4-OH-PZQ | 329.1 / 329.2 | 203.1 / 311.1 |

| cis-4-OH-PZQ | 329.1 | 311.1 |

| Praziquantel-d11 (PZQ-d11) | 324.3 | 204.2 |

| Note: The exact m/z values may vary slightly depending on the instrument and calibration.[15][18] |

Quantitative Data Summary

The following tables summarize key quantitative parameters from various pharmacokinetic studies that utilized PZQ-d11 as an internal standard.

Table 1: LC-MS/MS Method Parameters for Praziquantel Quantification

| Parameter | Value | Reference |

| Linearity Range (Plasma) | ||

| Praziquantel | 1.012 - 751.552 ng/mL | [16] |

| Praziquantel Enantiomers | 10 - 600 ng/mL | [12] |

| Praziquantel | 5 - 1000 ng/mL | [11] |

| Limit of Quantification (LOQ) | ||

| Praziquantel Enantiomers | 10 ng/mL | [12] |

| Praziquantel | 10 ng/mL | [18] |

| Recovery | ||

| Praziquantel | 87.34% | [16] |

| Praziquantel Enantiomers | 84 - 89% | [12] |

Table 2: Pharmacokinetic Parameters of Praziquantel Enantiomers and Metabolite in O. viverrini-Infected Patients [4][8]

| Parameter | (R)-PZQ | (S)-PZQ | (R)-trans-4-OH-PZQ |

| Cmax (µg/mL) | 0.2 | 0.9 | 13.9 |

| Tmax (h) | 7 | 7 | 8.7 |

| AUC0–24h (µg/mL*h) | 1.1 | 9.0 | 188.7 |

| t1/2 (h) | 1.1 | 3.3 | 6.4 |

| Data are presented as median values. |

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of Praziquantel using PZQ-d11.

Caption: Experimental workflow for Praziquantel pharmacokinetic analysis.

Praziquantel Metabolic Pathway

This diagram illustrates the primary metabolic pathway of Praziquantel, highlighting the roles of key cytochrome P450 enzymes.

Caption: Metabolic pathway of Praziquantel.

Conclusion

Praziquantel-d11 is an indispensable tool in modern parasitology research, particularly for the development and evaluation of Praziquantel-based therapies. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision to conduct robust pharmacokinetic and metabolic studies. The detailed protocols and summarized data herein serve as a valuable resource for researchers and drug development professionals, facilitating the design and execution of rigorous analytical studies to further optimize the use of this essential anthelmintic drug.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 8. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ijpsonline.com [ijpsonline.com]

- 11. ijpsonline.com [ijpsonline.com]

- 12. High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Liquid chromatographic separation of praziquantel enantiomers in serum using a cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]

- 16. ikprress.org [ikprress.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]

Praziquantel-D11 as a Tracer in Metabolic Studies: An In-depth Technical Guide

Introduction

Praziquantel (PZQ) is the primary drug for treating schistosomiasis, a widespread parasitic disease.[1][2] Understanding its metabolic fate is crucial for optimizing dosage, minimizing side effects, and assessing potential drug-drug interactions.[1][3] Praziquantel is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (R)-enantiomer possessing the majority of the anthelmintic activity.[1][4] The drug undergoes extensive first-pass metabolism, primarily in the liver, by cytochrome P450 (CYP) enzymes.[5][6]

Stable isotope-labeled compounds are invaluable tools in metabolic research. Praziquantel-d11 (D11-PZQ), a deuterated analog of praziquantel, serves as an excellent internal standard in bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS), for the precise quantification of PZQ and its metabolites in biological matrices.[4][7][8] Its use as a tracer allows for accurate differentiation from the unlabeled drug, ensuring high precision and accuracy in pharmacokinetic and metabolic profiling studies.

This technical guide provides an in-depth overview of the application of Praziquantel-d11 in metabolic studies, detailing experimental protocols, presenting key quantitative data, and visualizing the metabolic pathways and analytical workflows involved.

Metabolic Pathways of Praziquantel

Praziquantel is extensively metabolized into various hydroxylated and conjugated products. The primary metabolic reactions involve oxidation, dehydrogenation, and glucuronidation.[1][9] The major metabolites are mono-oxidized forms, with trans-4-hydroxy-PZQ being a significant metabolite.[10] The metabolism is enantioselective, with different CYP isoforms showing varying catalytic activities towards the (R)- and (S)-enantiomers.[9] Key enzymes involved in PZQ metabolism include CYP3A4, CYP2C9, and CYP2C19.[6][9]

Experimental Protocols

The use of D11-PZQ as an internal standard is central to the accurate quantification of praziquantel and its metabolites in biological samples. The following sections detail a typical experimental workflow.

Sample Preparation and Extraction

A common method for extracting PZQ and its metabolites from plasma is protein precipitation followed by solid-phase extraction (SPE).[11][12]

-

Sample Collection : Collect blood samples from subjects at predetermined time points following PZQ administration.

-

Plasma Separation : Centrifuge the blood samples to separate the plasma.

-

Internal Standard Spiking : Spike a known volume of plasma (e.g., 0.5 mL) with a solution of Praziquantel-d11 at a known concentration.[11]

-

Protein Precipitation : Add a protein precipitating agent, such as acetonitrile or perchloric acid, to the plasma sample.[7][12] Vortex the mixture to ensure thorough mixing.

-

Centrifugation : Centrifuge the mixture to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE) (Optional but recommended for cleaner samples) :

-

Condition an SPE cartridge (e.g., C18) with methanol and then water.

-

Load the supernatant from the centrifugation step onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes (PZQ, its metabolites, and D11-PZQ) with an appropriate solvent (e.g., methanol).[11]

-

-

Solvent Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.[11]

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry is the gold standard for the quantification of praziquantel and its metabolites due to its high sensitivity and selectivity.[13]

-

Chromatographic Separation :

-

Column : A reverse-phase C18 column is typically used for separation.[13]

-

Mobile Phase : A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., 2 mM ammonium acetate with 0.05% formic acid) and an organic solvent (e.g., acetonitrile) is commonly employed.[13]

-

Flow Rate : A typical flow rate is around 1.0 mL/min.[13]

-

-

Mass Spectrometric Detection :

-

Ionization : Positive electrospray ionization (ESI+) is generally used.[7]

-

Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte and the internal standard.[13]

-

MRM Transitions :

-

Data Presentation: Pharmacokinetic Parameters

The use of D11-PZQ as an internal standard allows for the reliable determination of key pharmacokinetic parameters of praziquantel and its enantiomers. The tables below summarize representative data from studies in children infected with Schistosoma mansoni.

Table 1: Pharmacokinetic Parameters of Total Praziquantel in S. mansoni-Infected Children Treated with PZQ Alone or in Combination with Dihydroartemisinin-Piperaquine (DHP) [14]

| Parameter | PZQ Alone (n=32) | PZQ + DHP (n=32) |

| Cmax (ng/mL) | 486.3 (293.4 - 805.9) | 817.3 (557.3 - 1198.5) |

| Tmax (h) | 2.0 (1.0 - 4.0) | 2.0 (1.0 - 4.0) |

| AUC₀₋₈ (hng/mL) | 1342.3 (809.8 - 2224.8) | 2320.1 (1603.0 - 3358.3) |

| AUC₀₋∞ (hng/mL) | 1500.4 (850.3 - 2647.5) | 3274.6 (2108.3 - 5085.0) |

| T₁/₂ (h) | 2.5 (1.8 - 3.4) | 2.9 (2.1 - 4.0) |

Data are presented as geometric mean (95% CI) for Cmax, AUC₀₋₈, and AUC₀₋∞, and as median (IQR) for Tmax and T₁/₂.

Table 2: Linearity and Sensitivity of an LC-MS/MS Method for Praziquantel and its Metabolites [4]

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |

| Milbemycin Oxime (MBO) | 2.5 - 250 | 2.5 |

| Praziquantel (PZQ) | 10 - 1,000 | 10 |

| cis-4-OH-PZQ | 10 - 1,000 | 10 |

| trans-4-OH-PZQ | 10 - 1,000 | 10 |

LLOQ: Lower Limit of Quantification

Conclusion

Praziquantel-d11 is an indispensable tool for the accurate and precise quantification of praziquantel and its metabolites in biological matrices. Its use as an internal standard in LC-MS/MS-based methods allows for robust and reliable pharmacokinetic and metabolic studies. The detailed protocols and data presented in this guide highlight the importance of D11-PZQ in advancing our understanding of praziquantel's disposition in the body, which is critical for optimizing its clinical use in the treatment of schistosomiasis. The methodologies described herein can be adapted by researchers in drug metabolism and pharmacokinetics to investigate various factors influencing praziquantel's efficacy and safety.

References

- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - VetSRev [vetsrev.nottingham.ac.uk]

- 4. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Praziquantel - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]

- 8. Pharmacokinetics of Praziquantel in Schistosoma mansoni- and Schistosoma haematobium-Infected School- and Preschool-Aged Children - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models | PLOS Neglected Tropical Diseases [journals.plos.org]

- 11. Pharmacokinetics of praziquantel and its metabolites in grass carp (Ctenopharyngodon idella) following the oral administration of a single bolus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsonline.com [ijpsonline.com]

- 13. ikprress.org [ikprress.org]

- 14. mdpi.com [mdpi.com]

Pharmacological Profile of Deuterium-Labeled Praziquantel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Praziquantel (PZQ) is the cornerstone of treatment for schistosomiasis and other trematode infections. Administered as a racemic mixture, its efficacy is primarily attributed to the (R)-enantiomer. However, Praziquantel exhibits suboptimal pharmacokinetic properties, including extensive first-pass metabolism and a short half-life, which can necessitate high doses and lead to variable patient exposure. One promising strategy to improve its metabolic stability is selective deuterium substitution. This guide provides a comprehensive overview of the pharmacological profile of deuterium-labeled Praziquantel, leveraging foundational principles of the deuterium kinetic isotope effect (DKIE) and available preclinical data. While in vivo comparative pharmacokinetic data remains limited in publicly accessible literature, this document synthesizes existing knowledge to inform future research and development.

Introduction to Praziquantel and the Rationale for Deuteration

Praziquantel exerts its anthelmintic effect by disrupting the parasite's cell membrane permeability to calcium ions, leading to muscle contraction, paralysis, and tegumental damage.[1] Despite its success, PZQ's extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes such as CYP1A2, 2C19, and 3A4, results in rapid clearance and a short plasma half-life of approximately 0.8 to 1.5 hours in adults.[2][3] This rapid metabolism necessitates large oral doses to achieve therapeutic concentrations, contributing to side effects and variable efficacy.

The Deuterium Kinetic Isotope Effect (DKIE)

The primary rationale for developing a deuterated version of Praziquantel lies in the deuterium kinetic isotope effect (DKIE). Deuterium, a stable, non-radioactive isotope of hydrogen, forms a stronger covalent bond with carbon than protium (regular hydrogen).[4] In many CYP-mediated oxidation reactions, the cleavage of a C-H bond is the rate-limiting step.[5] By replacing a hydrogen atom with a deuterium atom at a primary site of metabolism (a "soft spot"), the energy required to break the C-D bond is higher than for the C-H bond. This can significantly slow down the rate of metabolism, leading to:

-

Increased plasma concentrations (Cmax)

-

Greater total drug exposure (AUC)

-

Longer elimination half-life (t½)

-

Potentially lower and less frequent dosing

-

Reduced formation of certain metabolites

This strategic modification can enhance a drug's pharmacokinetic profile without altering its fundamental pharmacodynamic properties.[6]

Metabolism of Praziquantel

The primary site of metabolic attack on the Praziquantel molecule is the cyclohexyl ring.[7] Oxidative hydroxylation at this position, primarily leading to the major metabolite, trans-4-hydroxy-PZQ, is the principal route of elimination.[7] This metabolite has a significantly reduced anthelmintic activity compared to the parent compound.[7] Various other mono-, di-, and tri-hydroxylated metabolites are also formed.[8]

The metabolic process is enantioselective; (R)-PZQ metabolism is mainly catalyzed by CYP1A2 and CYP2C19, while (S)-PZQ metabolism is predominantly handled by CYP2C19 and CYP3A4.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and SAR Studies of Praziquantel Derivatives with Activity against Schistosoma japonicum [mdpi.com]

- 3. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repozytorium.uw.edu.pl [repozytorium.uw.edu.pl]

- 5. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of Praziquantel D11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Praziquantel D11. The information presented is essential for maintaining the integrity and ensuring the accurate use of this deuterated standard in research and development settings. While specific stability studies on this compound are limited in publicly available literature, its stability profile is expected to be comparable to that of its non-deuterated counterpart, Praziquantel. This document synthesizes manufacturer's recommendations for this compound with published stability data on Praziquantel.

Overview of this compound

This compound is a deuterated form of Praziquantel, an anthelmintic drug effective against various flatworm infections. The deuterium labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.

Recommended Storage Conditions

Proper storage is critical to prevent degradation and maintain the isotopic and chemical purity of this compound. The following conditions are recommended based on information from suppliers.

Solid Form

Table 1: Recommended Storage Conditions for Solid this compound

| Condition | Temperature | Duration |

| Long-term | -20°C | Up to 3 years |

| Short-term | 4°C | Up to 2 years |

To prevent the introduction of moisture, it is crucial to allow the container to equilibrate to room temperature before opening, especially when moving it from a cold environment.[1]

In Solution

This compound is often used in solution for experimental purposes. The stability in solution is dependent on the solvent and storage temperature.

Table 2: Recommended Storage Conditions for this compound in Solution

| Solvent | Temperature | Duration |

| DMSO | -80°C | Up to 6 months |

| DMSO | -20°C | Up to 1 month |

It is best practice to prepare fresh solutions for immediate use. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.

Stability Profile and Degradation

Summary of Praziquantel Stability

Table 3: Summary of Praziquantel Degradation Under Stress Conditions

| Stress Condition | Observations | Reference |

| Acidic Hydrolysis | Significant degradation observed in 5 M HCl. | [2][4] |

| Alkaline Hydrolysis | Degradation observed in 5 M NaOH. | [2][4] |

| Oxidative | Significant degradation with 1% H₂O₂. | [2][4] |

| Thermal | Stable when exposed to high temperatures as a solid. Degrades in aqueous media at elevated temperatures. | [5] |

| Photolytic | Photolabile when exposed to direct sunlight, especially in aqueous solution. | [5] |

Experimental Protocols for Stability Testing

The following are generalized protocols for forced degradation studies, adapted from literature on Praziquantel.[2][3][4] These can serve as a template for assessing the stability of this compound.

General Stock Solution Preparation

A standard stock solution of this compound can be prepared by dissolving an accurately weighed amount of the compound in a suitable solvent, such as methanol or acetonitrile, to achieve a known concentration (e.g., 1 mg/mL).

Forced Degradation (Stress Testing) Protocol

The following diagram outlines a typical workflow for a forced degradation study.

Caption: Workflow for Forced Degradation Studies.

4.2.1. Acidic and Alkaline Hydrolysis

-

Add an aliquot of the stock solution to a solution of 0.1 M HCl (for acidic) or 0.1 M NaOH (for alkaline hydrolysis).

-

Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period.

-

At various time points, withdraw samples, neutralize them, and dilute with the mobile phase for analysis.

4.2.2. Oxidative Degradation

-

Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%).

-

Keep the mixture at room temperature, protected from light, for a specified duration.

-

Withdraw samples at different time intervals and dilute for analysis.

4.2.3. Thermal Degradation

-

Expose the solid this compound and a solution to elevated temperatures (e.g., 80°C) in a thermostatically controlled oven.

-

Analyze samples at various time points.

4.2.4. Photostability

-

Expose the solid compound and a solution to a combination of visible and UV light with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m².[6]

-

A control sample should be stored under the same conditions but protected from light.

-

Analyze both the exposed and control samples.

Analytical Method

A validated stability-indicating analytical method, typically high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), is essential to separate and quantify the parent compound and its degradation products.

Handling Precautions for Deuterated Compounds

Handling deuterated compounds requires care to prevent isotopic dilution through hydrogen-deuterium (H-D) exchange.

Caption: Key Practices to Prevent H-D Exchange.

-

Inert Atmosphere: Handle the compound under a dry, inert atmosphere such as nitrogen or argon, especially when preparing solutions.[7]

-

Dry Glassware: Use glassware that has been oven-dried to remove any residual moisture.[7]

-

Protic Solvents: Avoid contact with protic solvents (e.g., water, methanol) unless they are part of the experimental design, as they can be a source of hydrogen for H-D exchange.

Conclusion

The stability of this compound is crucial for its effective use as an internal standard. By adhering to the recommended storage conditions—storing the solid at -20°C and solutions at -80°C—and by employing careful handling techniques to prevent moisture exposure and H-D exchange, researchers can ensure the integrity of this important analytical standard. The stability profile of this compound is expected to mirror that of Praziquantel, which is susceptible to degradation by hydrolysis, oxidation, and photolysis. The experimental protocols outlined in this guide provide a framework for conducting stability assessments tailored to specific laboratory conditions and applications.

References

Methodological & Application

Application Notes: Quantitative Analysis of Praziquantel using a D11-Praziquantel Internal Standard

Introduction

Praziquantel (PZQ) is a broad-spectrum anthelmintic agent, essential for the treatment of schistosomiasis and other parasitic worm infections. Accurate quantification of Praziquantel in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as D11-Praziquantel (PZQ-d11), is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The D11-Praziquantel internal standard closely mimics the chromatographic behavior and ionization efficiency of the unlabeled analyte, thereby correcting for variations in sample preparation and instrument response, leading to high accuracy and precision.

This document provides a detailed protocol for the quantitative analysis of Praziquantel in plasma using an LC-MS/MS method with D11-Praziquantel as the internal standard. The method is sensitive, specific, and has been validated for use in regulated bioanalysis.

Experimental Protocols

1. Materials and Reagents

-

Praziquantel (PZQ) reference standard

-

D11-Praziquantel (PZQ-d11) internal standard[1]

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid, analytical grade

-

Human plasma (or other relevant biological matrix)

2. Stock and Working Solutions Preparation

-

Praziquantel Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Praziquantel reference standard in methanol to obtain a final concentration of 1 mg/mL.

-

D11-Praziquantel Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of D11-Praziquantel in methanol to obtain a final concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Praziquantel stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of D11-Praziquantel by diluting the stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting Praziquantel from plasma samples.[1][2]

-

Label microcentrifuge tubes for each calibration standard, QC sample, and unknown sample.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

Add 200 µL of the D11-Praziquantel working solution in acetonitrile to each tube. The acetonitrile acts as the protein precipitating agent.[1]

-

Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

A variety of LC-MS/MS systems can be used for this analysis. The following are typical conditions:

Liquid Chromatography (LC) Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[4] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | A linear gradient can be optimized for separation. For example: start at 20% B, increase to 80% B over 2 minutes, hold for 1 minute, then return to initial conditions.[4] |

| Flow Rate | 0.2 mL/min[4] |

| Injection Volume | 5-10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS) Parameters:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Praziquantel (PZQ) Transition | m/z 313.3 → 203.2[1] |

| D11-Praziquantel (PZQ-d11) Transition | m/z 324.3 → 204.2[1] |

| Collision Energy (CE) | Optimized for the specific instrument, typically around 23 eV for both transitions.[5] |

| Source Temperature | 500 °C |

Data Presentation

The quantitative performance of the method is summarized in the tables below. These values are representative and may vary slightly between different laboratories and instrument setups.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Praziquantel | 1.0 - 1000 | ≥ 0.99[4] |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.0 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC | 3.0 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Mid QC | 50 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

LLOQ: Lower Limit of Quantification. Precision and accuracy acceptance criteria are typically within ±15% (±20% for LLOQ).[6]

Table 3: Recovery

| Analyte | Mean Extraction Recovery (%) |

| Praziquantel | > 85[4] |

| D11-Praziquantel | > 85 |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the quantitative analysis of Praziquantel.

Signaling Pathway (Logical Relationship of Method Components)

Caption: Logical relationship of analytical components.

References

- 1. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. ikprress.org [ikprress.org]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pharmacokinetic Studies of Praziquantel-D11 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praziquantel (PZQ) is a broad-spectrum anthelmintic agent, widely used in the treatment of schistosomiasis and other trematode and cestode infections. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and developing new formulations. Deuterated praziquantel (Praziquantel-D11 or PZQ-d11) serves as an excellent internal standard for quantitative bioanalysis of praziquantel using liquid chromatography-mass spectrometry (LC-MS), owing to its similar physicochemical properties and distinct mass. These application notes provide detailed protocols for conducting pharmacokinetic studies of praziquantel in a mouse model, utilizing Praziquantel-D11 as an internal standard.

Data Presentation

The following table summarizes representative pharmacokinetic parameters of (R)-Praziquantel in mice following a single oral administration. This data is derived from studies investigating the impact of cytochrome P450 (CYP) inhibition on praziquantel exposure.

Table 1: Pharmacokinetic Parameters of (R)-Praziquantel in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Cmax (µM) | AUC₀₋t (µM*h) |

| (R)-Praziquantel | 200 | 6.3 | 11.4 |

| (R)-Praziquantel + CYP Inhibitor | 50 | 5.8 | 10.1 |

| (R)-Praziquantel + CYP Inhibitor | 100 | 11.2 | 30.8 |

| (R)-Praziquantel + CYP Inhibitor | 200 | 25.1 | 88.9 |

Data adapted from a study on the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model. The CYP inhibitor used was 1-aminobenzotriazole (ABT). Cmax represents the maximum plasma concentration, and AUC₀₋t represents the area under the plasma concentration-time curve from time zero to the last measured time point.

Experimental Protocols

In-Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for oral administration of praziquantel to mice and subsequent blood sample collection for pharmacokinetic analysis.

Materials:

-

Female NMRI mice (3-week-old)

-

Racemic Praziquantel

-

Vehicle (e.g., 70% ethanol, 30% Cremophor EL)

-

Oral gavage needles

-

Microcentrifuge tubes

-

Heparin or EDTA as anticoagulant

-

Anesthetic (e.g., isoflurane)

-

Warming lamp

Procedure:

-